2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine is a complex organic compound with the molecular formula and a molecular weight of approximately 242.3 g/mol. This compound features a pyrazine ring linked to a pyrrolidine ring through an ethylsulfonyl group, making it structurally significant in medicinal chemistry and organic synthesis. Its unique structure allows for various modifications that can enhance biological activity and selectivity, contributing to its potential applications in drug development and materials science.
This compound falls under the category of heterocyclic compounds, specifically those containing both sulfur and nitrogen atoms. It is classified as a pyrazine derivative, which is known for its diverse biological activities, including antimicrobial and antitumor properties. The presence of the pyrrolidine moiety further enhances its pharmacological potential, as pyrrolidine derivatives are commonly found in many biologically active compounds.
The synthesis of 2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine typically involves several key steps:
The molecular structure of 2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine can be represented as follows:
C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)CC
QQBYQIDUVIHVIJ-YRNVUSSQSA-N
The compound's structure highlights the connectivity between the pyrazine and pyrrolidine rings, with the ethylsulfonyl group acting as a linker that influences its chemical reactivity and biological interactions.
2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine can participate in various chemical reactions, including:
While specific targets are not well-documented, it is hypothesized that the compound may influence several biochemical pathways due to its structural features.
The interaction mechanisms likely involve hydrogen bonding, hydrophobic interactions, and possibly ionic interactions due to the presence of polar functional groups.
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties are currently unknown but are expected to be influenced by the pyrrolidine structure, which often enhances bioavailability in similar compounds .
While specific physical properties such as melting point and boiling point are not extensively documented, compounds with similar structures typically exhibit moderate solubility in polar solvents.
Key chemical properties include:
2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine has several potential applications in scientific research:
CAS No.: 456-12-2
CAS No.: 108294-53-7
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8
CAS No.: 946349-58-2